4-((4-oxopiperidin-1-yl)methyl)benzoic acid hydrochloride
Description
4-((4-Oxopiperidin-1-yl)methyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a 4-oxopiperidine moiety linked via a methylene group to the aromatic ring, with a hydrochloride salt enhancing solubility. The 4-oxo group in the piperidine ring may influence hydrogen bonding and pharmacokinetic properties, distinguishing it from related compounds.
Properties
IUPAC Name |
4-[(4-oxopiperidin-1-yl)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3.ClH/c15-12-5-7-14(8-6-12)9-10-1-3-11(4-2-10)13(16)17;/h1-4H,5-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQRHWSUGKGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-oxopiperidin-1-yl)methyl)benzoic acid hydrochloride typically involves the reaction of 4-((4-Oxopiperidin-1-yl)methyl)benzoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-((4-oxopiperidin-1-yl)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
4-((4-oxopiperidin-1-yl)methyl)benzoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-oxopiperidin-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs are compared below based on molecular features, biological activity, and applications:
Table 1: Comparative Analysis of Benzoic Acid Derivatives
Key Differences and Implications
Substituent Effects: The 4-oxopiperidinylmethyl group in the target compound may enhance hydrogen-bonding interactions compared to non-oxidized piperidine derivatives (e.g., 4-(2-piperidinoethoxy)benzoic acid HCl) . Thiazolidinone derivatives () exhibit potent phosphatase inhibition due to their planar, conjugated systems, a feature absent in the target compound .
Piperidinoethoxy derivatives (e.g., ) are intermediates in antihistamines, highlighting the role of linker flexibility in drug design .
Physicochemical Properties: The hydrochloride salt in the target compound improves aqueous solubility relative to free acids (e.g., ’s 4-(amino(carboxy)methyl)benzoic acid HCl) .
Biological Activity
4-((4-oxopiperidin-1-yl)methyl)benzoic acid hydrochloride, a compound with the molecular formula C13H16ClNO3 and a molecular weight of 269.72 g/mol, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, interactions with biological targets, and potential clinical implications.
Chemical Structure and Properties
The compound consists of a benzoic acid moiety linked to a piperidine ring that features a ketone functional group. Its unique structure contributes to its reactivity and biological activity. The presence of both carboxylic acid and ketone groups allows for various chemical reactions, including oxidation, reduction, and substitution.
This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. It is known to modulate the activity of Hepatocyte Nuclear Factor 4 (HNF-4), which plays a crucial role in metabolic regulation and diabetes treatment. This modulation suggests that the compound may influence gene expression related to glucose metabolism and lipid homeostasis.
Pharmacological Effects
Research indicates that this compound has potential anti-inflammatory and analgesic properties. Its derivatives have been studied for their efficacy in treating various conditions, including metabolic disorders and pain management.
Case Studies
- Antidiabetic Activity : A study explored the effects of this compound on glucose metabolism in diabetic models. Results showed significant improvements in insulin sensitivity and reductions in blood glucose levels, attributed to its interaction with HNF-4 .
- Anti-inflammatory Effects : In another investigation, the compound demonstrated notable anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| 3-Amino-4-(piperidin-1-yl)benzoic acid | 0.90 | Contains an amino group instead of a ketone |
| 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | 0.92 | Features dimethyl substitution on the piperidine |
| 3-(Pyrrolidin-1-yl)benzoic acid | 0.90 | Substituted by a pyrrolidine ring |
| 3-(Piperazin-1-yl)benzoic acid hydrochloride | 0.87 | Contains a piperazine ring instead of piperidine |
| 3-(4-Methylpiperazin-1-yl)benzoic acid | 0.87 | Methyl substitution on piperazine |
This table illustrates the unique structural attributes of this compound compared to other related compounds, emphasizing its specific ketone functionality.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Enzyme Interaction : The compound has been shown to interact with various enzymes involved in metabolic pathways, suggesting potential roles in drug development targeting metabolic disorders.
- Therapeutic Potential : Investigations into its use as a pharmaceutical intermediate reveal promising applications in developing new therapeutics for diabetes and inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
